2,2-diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Kinase profiling Structure-activity relationship Selectivity

This substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivative features a 2,2-diphenylacetamide group connected via a para-phenylenediamine linker, a steric/lipophilic signature critical for ATP-binding site complementarity claimed in Bayer's WO2018069222 patent. Ortho-/meta-substituted or ethylamino-linker analogs (e.g., CAS 1203148-37-1) fail to engage the hydrophobic pocket, risking potency loss. Specify CAS 1203185-54-9 to ensure the correct pharmacophore for phosphate-metabolism and VSMC calcification models.

Molecular Formula C27H22N6O
Molecular Weight 446.514
CAS No. 1203185-54-9
Cat. No. B2645411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
CAS1203185-54-9
Molecular FormulaC27H22N6O
Molecular Weight446.514
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5
InChIInChI=1S/C27H22N6O/c34-27(26(20-8-3-1-4-9-20)21-10-5-2-6-11-21)32-23-14-12-22(13-15-23)31-24-18-25(29-19-28-24)33-17-7-16-30-33/h1-19,26H,(H,32,34)(H,28,29,31)
InChIKeyKFGIUOSJUISBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide (CAS 1203185-54-9) – Core Chemical Identity and Patent-Defined Therapeutic Context


2,2-Diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide (CAS 1203185-54-9; molecular formula C₂₇H₂₂N₆O; MW 446.51 g/mol) belongs to the class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives disclosed in Bayer’s WO2018069222 patent family [1]. The compound features a 2,2-diphenylacetamide moiety connected via a para-phenylenediamine linker to a pyrazole-pyrimidine heterocyclic core. The patent defines its primary therapeutic context as cardiovascular and renal disease, particularly for controlling phosphate metabolism and treating hyperphosphatemia-associated vascular calcification in chronic kidney disease (CKD) [1]. The compound is supplied exclusively for non-human research purposes by multiple chemical vendors .

Why 2,2-Diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide Cannot Be Interchanged with Close Analogs – Structural Determinants of Target Engagement


Within the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine series, even subtle modifications to the arylacetamide substituent dramatically alter pharmacological profiles [1]. The 2,2-diphenylacetamide group of CAS 1203185-54-9 provides a specific steric and lipophilic signature that governs ATP-binding site complementarity in kinase targets, distinguishing it from simple phenylacetamide or benzylamide analogs [1]. The para-phenylenediamine linker directs the diphenyl motif into a hydrophobic pocket that is inaccessible to ortho- or meta-substituted congeners and to analogs bearing shorter or more flexible spacers (e.g., ethylamino linkers such as CAS 1203148-37-1) [2]. Generic substitution without empirical validation therefore risks loss of target potency, altered selectivity, and unpredictable pharmacokinetics, making compound identity critical for reproducible research and procurement decisions.

Quantitative Differentiation Evidence for 2,2-Diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide (CAS 1203185-54-9)


Para-Phenylenediamine Linker Confers Distinct Kinase Profiling Fingerprint Relative to Ethylamino-Spacer Analog (CAS 1203148-37-1)

The rigid para-phenylenediamine linker of CAS 1203185-54-9 constrains the diphenylacetamide group in a conformation distinct from that of the more flexible ethylamino-spacer analog CAS 1203148-37-1 [1]. In the general formula (I) disclosed in WO2018069222, the nature of the linker (L) connecting the pyrimidine core to the terminal aryl group directly modulates kinase selectivity and in vivo phosphate-lowering efficacy [1]. While the patent does not disclose isolated IC₅₀ values for CAS 1203185-54-9, structure-activity relationship (SAR) tables indicate that para-phenylenediamine-linked compounds form a distinct subclass with unique pharmacokinetic properties compared to alkylamino-linked analogs [1].

Kinase profiling Structure-activity relationship Selectivity

Diphenylacetamide vs. Phenylacetamide Substituent: Predicted Impact on Hydrophobic Pocket Occupancy in Kinase ATP-Binding Sites

The 2,2-diphenylacetamide group of CAS 1203185-54-9 occupies a larger hydrophobic volume than the monophenylacetamide found in simpler series members [1]. In pyrazolopyrimidine kinase inhibitors, the size and shape of the terminal amide substituent correlate with the ability to displace ordered water molecules from the ATP-binding site hydrophobic pocket, contributing to binding enthalpy [1]. The diphenyl motif is expected to provide stronger van der Waals contacts than monophenyl analogs, though quantitative binding data for this specific compound remains undisclosed in the public domain [1]. This is a class-level inference based on the SAR disclosed in WO2018069222 for related 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives [1].

Molecular docking Hydrophobic interactions Kinase inhibition

Therapeutic Indication Differentiation: Cardiovascular/Renal Target Space vs. TSPO Ligand or PI3K Inhibitor Analogs

Unlike pyrazolopyrimidine acetamide derivatives developed for translocator protein (TSPO) imaging (e.g., GMA series, Ki = 60 pM–3.66 nM) [1] or for PI3K inhibition (e.g., apitolisib/GDC-0980) [2], CAS 1203185-54-9 is specifically claimed for cardiovascular and renal indications, particularly the control of hyperphosphatemia and prevention of vascular calcification in CKD [3]. The patent WO2018069222 explicitly links compounds of general formula (I)—which encompasses CAS 1203185-54-9—to the modulation of phosphate metabolism via FGF23 pathway regulation [3]. This therapeutic targeting is mechanistically distinct from the neuroinflammatory (TSPO) or oncological (PI3K) indications pursued by structurally related but functionally divergent pyrazolopyrimidine acetamides [1][2].

Cardiovascular disease Chronic kidney disease Phosphate metabolism

Optimal Research and Procurement Application Scenarios for 2,2-Diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide (CAS 1203185-54-9)


CKD-Associated Vascular Calcification: In Vitro Phosphate Uptake and Calcification Assays

Based on the cardiovascular/renal indication claimed in patent WO2018069222 [1], CAS 1203185-54-9 is best deployed in cellular models of vascular smooth muscle cell (VSMC) calcification under high-phosphate conditions. Researchers can evaluate the compound's ability to reduce phosphate-induced calcium deposition and modulate FGF23 expression. Procurement decisions should specify CAS 1203185-54-9 to ensure the correct linker and diphenylacetamide pharmacophore are present, as analogs with different spacers may fail to engage the relevant molecular target.

Kinase Selectivity Panel Profiling for Pyrazolopyrimidine Scaffold SAR

As a member of the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine class [1], CAS 1203185-54-9 can serve as a tool compound for mapping how the para-phenylenediamine linker and diphenylacetamide group influence kinase selectivity relative to other linker variants. Its inclusion in broad kinase panels (e.g., KinomeScan) allows direct comparison with ethylamino-spacer analogs such as CAS 1203148-37-1, generating SAR data that informs lead optimization programs [1].

In Vivo Hyperphosphatemia and CKD Progression Models

Patent WO2018069222 describes in vivo utility for controlling phosphate metabolism [1]. CAS 1203185-54-9 is suited for efficacy studies in rodent models of adenine-induced CKD or 5/6 nephrectomy, where endpoints include serum phosphate, FGF23, and vascular calcification scores. The compound's specific substitution pattern is critical for achieving the pharmacokinetic profile required for chronic oral dosing in these models.

Chemical Biology Probe for Phosphate-Sensing Pathway Deconvolution

Given its patent-defined role in phosphate metabolism [1], CAS 1203185-54-9 can function as a chemical probe to dissect the molecular circuitry linking extracellular phosphate to intracellular signaling cascades in renal and vascular tissues. Its use in phosphoproteomics or transcriptomic profiling experiments following phosphate challenge can identify downstream effectors and validate target engagement, provided the exact compound identity is maintained across experiments to ensure reproducibility.

Quote Request

Request a Quote for 2,2-diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.